2-Oxo-1,3-dihydroimidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

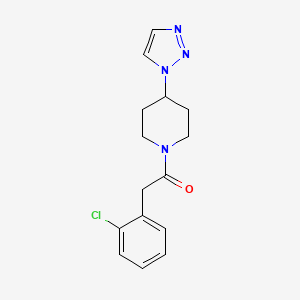

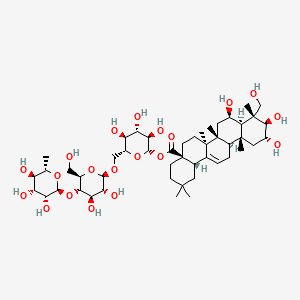

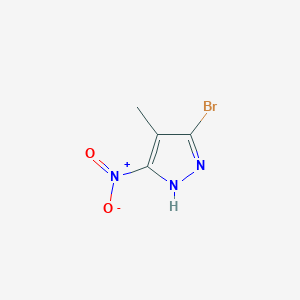

2-Oxo-1,3-dihydroimidazole-4-carboxamide is a compound with the CAS Number: 1933668-43-9 . It is also known as 2-hydroxy-1H-imidazole-5-carboxamide . The compound is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for 2-Oxo-1,3-dihydroimidazole-4-carboxamide were not found, there are studies on the synthesis of similar compounds. For instance, a group of 22 derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized . The synthesis of these compounds was evaluated by an in-house gas chromatographic technique .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving 2-Oxo-1,3-dihydroimidazole-4-carboxamide were not found, there are studies on similar compounds. For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 127.1 . It is a powder at room temperature .Scientific Research Applications

1. Chemical Synthesis and Optimization

2-Oxo-1,3-dihydroimidazole-4-carboxamide and its derivatives are frequently utilized in various chemical syntheses. For instance, the ultrasound-assisted dehydrogenation of related compounds like 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides (THPMs) to form dehydrogenated products, such as 2-oxo-1,2-dihydropyrimidine-5-carboxamides (DHPMs), showcases an innovative approach to synthesize related complex structures (Memarian & Soleymani, 2011).

2. Novel Compound Formation

Researchers have synthesized unique compounds using bifunctional starting materials, including derivatives of 2-Oxo-1,3-dihydroimidazole-4-carboxamide. For example, Ghandi et al. (2010) achieved this using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, leading to novel carboxamides (Ghandi, Zarezadeh, & Taheri, 2010).

3. DNA Modification and Drug Development

Compounds like 2-Oxo-1,3-dihydroimidazole-4-carboxamide are crucial in developing drugs and DNA modification techniques. For instance, Du et al. (2021) describe the acid-promoted reaction of N-(cyanomethyl) amide with a nitrosation reagent to synthesize 1,2,4-oxadiazole-3-carboxamide, a compound extensively used in pharmaceutical chemistry (Du et al., 2021). Additionally, Penning et al. (2009) discuss the discovery of a PARP inhibitor, a significant advancement in cancer treatment (Penning et al., 2009).

4. Antimicrobial Activity

Certain derivatives of 2-Oxo-1,3-dihydroimidazole-4-carboxamide exhibit antimicrobial properties. Kolisnyk et al. (2015) synthesized novel derivatives that demonstrated significant activity against various microbial strains (Kolisnyk et al., 2015).

5. DNA Incorporation for Therapeutic Purposes

The incorporation of derivatives of 2-Oxo-1,3-dihydroimidazole-4-carboxamide into DNA is another vital application. Cadena-Amaro and Pochet (2005) illustrated a method for incorporating such compounds into DNA, which can be useful in genetic therapies and studies (Cadena-Amaro & Pochet, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Oxo-1,3-dihydroimidazole-4-carboxamide are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Oxo-1,3-dihydroimidazole-4-carboxamide may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to bind to their targets and modulate their activity , which could result in changes to cellular processes.

Biochemical Pathways

Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Oxo-1,3-dihydroimidazole-4-carboxamide could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-oxo-1,3-dihydroimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-6-4(9)7-2/h1H,(H2,5,8)(H2,6,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIVRQAMDSDYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,3-dihydroimidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)

![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)

![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)

![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)